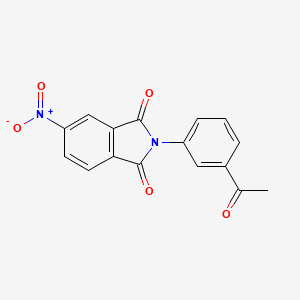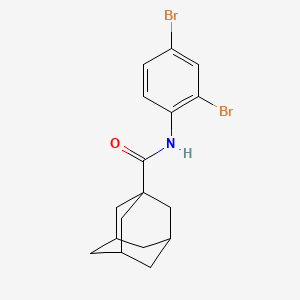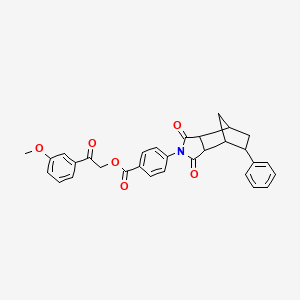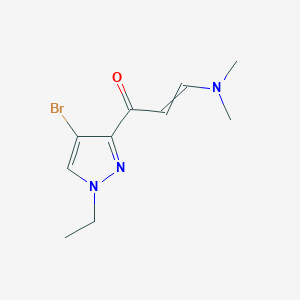![molecular formula C17H20N2OS B15150987 2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the 1,3,4-thiadiazole ring in its structure adds to its chemical diversity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL typically involves a multi-step process. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction forms the 1,3,4-thiadiazole ring, which is then further reacted with various reagents to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For instance, the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction has been reported to be effective . This method offers advantages such as high yield, mild reaction conditions, and eco-friendliness.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . Reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and catalysts such as phosphorus oxychloride (POCl3).
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro-1,3,4-thiadiazolines: These compounds share a similar spiro linkage and thiadiazole ring but differ in their substituents.
Spiroheterocycles: These compounds contain a spiro linkage with various heterocyclic rings, including thiadiazole.
Uniqueness
What sets 2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL apart is its unique combination of a spiro linkage with a tricyclic structure and a phenol group. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C17H20N2OS |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-spiro[3H-1,3,4-thiadiazole-2,8'-tricyclo[5.2.1.02,6]decane]-5-ylphenol |
InChI |
InChI=1S/C17H20N2OS/c20-15-7-2-1-4-13(15)16-18-19-17(21-16)9-10-8-14(17)12-6-3-5-11(10)12/h1-2,4,7,10-12,14,19-20H,3,5-6,8-9H2 |
Clé InChI |
INHLHMFJYFWYSA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3CC2CC34NN=C(S4)C5=CC=CC=C5O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15150907.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B15150915.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B15150931.png)






![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)

![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)
![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)
